molecular formula C14H16N2O3 B6020979 5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide

5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide

Cat. No. B6020979
M. Wt: 260.29 g/mol
InChI Key: DDOVMGNTLAVJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide, also known as LY294002, is a synthetic small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). This compound has been widely used in scientific research to investigate the role of PI3K in various cellular processes.

Scientific Research Applications

5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide has been extensively used in scientific research to study the role of PI3K in various cellular processes, including cell proliferation, differentiation, survival, and metabolism. It has also been used to investigate the signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. This compound is commonly used as a tool compound to inhibit PI3K activity in vitro and in vivo.

Mechanism of Action

5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide inhibits PI3K by binding to the ATP-binding site of the enzyme and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to a decrease in downstream signaling through the Akt/mTOR pathway, resulting in decreased cell proliferation and survival.
Biochemical and physiological effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by blocking the Akt/mTOR pathway. In immune cells, this compound inhibits cytokine production and T cell activation. In neurons, this compound protects against oxidative stress and amyloid-beta toxicity.

Advantages and Limitations for Lab Experiments

5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide is a highly specific and potent inhibitor of PI3K, making it a valuable tool for studying PI3K signaling pathways. However, it has some limitations in lab experiments. This compound is not cell-permeable and requires transfection or microinjection to be delivered into cells. It also has some off-target effects, such as inhibition of DNA-dependent protein kinase (DNA-PK) and glycogen synthase kinase-3 (GSK-3), which can complicate data interpretation.

Future Directions

There are several future directions for research involving 5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide. One area of interest is the development of more potent and specific inhibitors of PI3K that can bypass the limitations of this compound. Another area of interest is the investigation of the role of PI3K in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents may provide new therapeutic strategies for cancer and other diseases.

Synthesis Methods

5-(2-hydroxyphenyl)-N-isobutyl-3-isoxazolecarboxamide can be synthesized using a multistep procedure starting from 2-hydroxybenzaldehyde and isobutyronitrile. The key step in the synthesis is the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between isobutyronitrile oxide and the corresponding nitrile. The final product is obtained after several purification steps, including column chromatography and recrystallization.

properties

IUPAC Name

5-(2-hydroxyphenyl)-N-(2-methylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(2)8-15-14(18)11-7-13(19-16-11)10-5-3-4-6-12(10)17/h3-7,9,17H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOVMGNTLAVJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NOC(=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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